molecular formula C22H29N3O3 B5344384 N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B5344384
M. Wt: 383.5 g/mol
InChI Key: RGYNGWZCRQPZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, also known as DMMDA-2, is a chemical compound that belongs to the class of psychoactive drugs. It is a derivative of phenethylamine and is structurally similar to other psychoactive substances such as mescaline and MDMA. DMMDA-2 has been synthesized in the laboratory and has been the subject of scientific research to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is not fully understood, but it is believed to act on the serotonin system in the brain. It has been shown to have affinity for the 5-HT2A receptor, which is involved in the regulation of mood and cognition. This compound has also been shown to have affinity for the dopamine transporter, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to increased mood and motivation. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has advantages and limitations for lab experiments. One advantage is that it can be synthesized in the laboratory, allowing for precise control over the purity and concentration of the compound. However, it is also a psychoactive substance, which can make it difficult to control for variables such as mood and behavior in animal models. Additionally, the potential for abuse and addiction make it important to handle this compound with care in the lab.

Future Directions

There are many future directions for research on N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide. One direction is to further understand its mechanism of action and potential therapeutic applications. Another direction is to study its effects on different populations, such as adolescents and the elderly. Additionally, research could focus on developing analogs of this compound that have improved therapeutic potential and reduced potential for abuse and addiction.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide can be synthesized through the reaction of 2,5-dimethoxybenzaldehyde with 2-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by acetylation of the amine group with acetic anhydride. This synthesis method has been described in scientific literature and has been used to produce this compound for research purposes.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been the subject of scientific research to understand its potential therapeutic applications. It has been studied for its effects on the central nervous system and its potential as a treatment for psychiatric disorders such as depression and anxiety. This compound has also been studied for its potential as a treatment for addiction and substance abuse.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-17-6-4-5-7-18(17)15-24-10-12-25(13-11-24)16-22(26)23-20-14-19(27-2)8-9-21(20)28-3/h4-9,14H,10-13,15-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYNGWZCRQPZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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